Egfr-IN-85
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-85 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound exhibits significant activity against EGFRvⅢ phosphorylation and is utilized in glioblastoma research .
准备方法
The preparation of Egfr-IN-85 involves synthetic routes that include specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach involves the use of organic synthesis techniques to create the desired molecular structure. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Egfr-IN-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Egfr-IN-85 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR in cell proliferation and survival.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress EGFR, such as glioblastoma and non-small cell lung cancer.
Industry: Applied in the development of new EGFR inhibitors and related therapeutic agents
作用机制
Egfr-IN-85 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR .
相似化合物的比较
Egfr-IN-85 is compared with other similar compounds, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its potent activity against EGFRvⅢ phosphorylation, making it particularly effective in glioblastoma research .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its specific inhibition of EGFRvⅢ, which is a variant commonly found in glioblastoma .
属性
分子式 |
C26H30N8O2 |
---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H30N8O2/c1-6-24(35)29-19-16-20(22(36-5)17-21(19)33(4)15-14-32(2)3)30-26-28-12-9-23(31-26)34-13-10-18-8-7-11-27-25(18)34/h6-13,16-17H,1,14-15H2,2-5H3,(H,29,35)(H,28,30,31) |
InChI 键 |
ZRIDXQHWFDIMJI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。